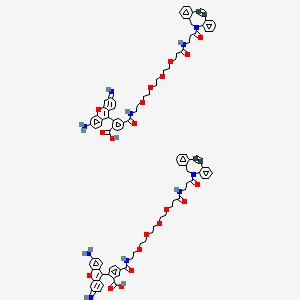
L-Isoleucine-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine-d10 is a deuterium-labeled form of L-Isoleucine, an essential amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Isoleucine results in a compound with ten deuterium atoms replacing hydrogen atoms. This modification is primarily used for research purposes, particularly in the fields of metabolomics, proteomics, and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-d10 typically involves the incorporation of deuterium into L-Isoleucine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic exchange methods. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine-d10 undergoes various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Deuterium atoms can be substituted with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Deuterium substitution can be achieved using deuterium oxide (D2O) and a palladium catalyst.
Major Products
The major products formed from these reactions include deuterated keto acids, reduced amino acids, and substituted amino acids with varying degrees of deuterium incorporation .
Scientific Research Applications
L-Isoleucine-d10 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of stable isotope-labeled standards for mass spectrometry-based assays
Mechanism of Action
L-Isoleucine-d10 exerts its effects by participating in the same biochemical pathways as L-Isoleucine. It is involved in protein synthesis, energy production, and regulation of blood sugar levels. The deuterium labeling allows researchers to track its metabolic fate using techniques such as NMR spectroscopy and mass spectrometry. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for amino acid uptake .
Comparison with Similar Compounds
Similar Compounds
L-Leucine-d10: Another deuterium-labeled essential amino acid with similar applications in research.
L-Valine-d10: A deuterium-labeled form of L-Valine, used in similar metabolic studies.
L-Alloisoleucine-d10: An isomer of L-Isoleucine with deuterium labeling
Uniqueness
L-Isoleucine-d10 is unique due to its specific role in protein synthesis and its distinct metabolic pathways. The deuterium labeling provides a valuable tool for studying the dynamics of amino acid metabolism and protein turnover, making it a crucial compound in various research fields .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
(2S,3S)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D |
InChI Key |
AGPKZVBTJJNPAG-VQWSQZATSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







methyl dihydrogen phosphate](/img/structure/B12416408.png)






![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

